3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 300568-50-7
VCID: VC0377108
InChI: InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
SMILES: CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34g/mol

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 300568-50-7

Main Products

VCID: VC0377108

Molecular Formula: C13H15N3O4S

Molecular Weight: 309.34g/mol

3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide - 300568-50-7

CAS No. 300568-50-7
Product Name 3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Molecular Formula C13H15N3O4S
Molecular Weight 309.34g/mol
IUPAC Name 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
Standard InChIKey JRYRDCFOOOEDCT-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
PubChem Compound 812637
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator